The compound falls under the category of aromatic sulfonic acids and is classified as an organic dye intermediate. It is commonly used in research related to dye synthesis, material science, and biological studies. The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for various synthetic applications.
The synthesis of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid typically involves several key steps:
The general reaction scheme for aromatic sulfonation can be represented as follows:
where "Ar" represents the aromatic ring structure.
The molecular structure of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid features:
The compound can be represented using various structural formulas, including:
C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is involved in several chemical reactions due to its functional groups:
The primary mode of action for 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid lies in its role as a dye intermediate:
Research has shown that derivatives of this compound exhibit varying degrees of biological activity, which may be attributed to their structural modifications.
The compound's solubility and reactivity can be influenced by environmental factors such as pH and temperature.
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid has several notable applications:
Research continues into optimizing synthesis methods and exploring new applications in fields such as nanotechnology and pharmaceuticals.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2